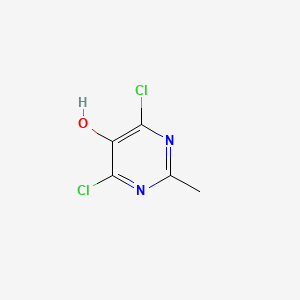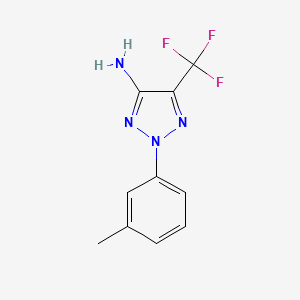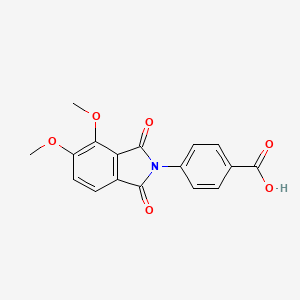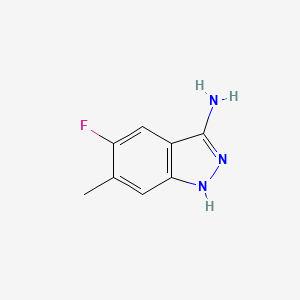
(4,5-Dichloro-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloro-1H-pyrrol-2-yl)methanol is a chemical compound characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and a hydroxymethyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)methanol typically involves the chlorination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloropyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include 4,5-dichloro-1H-pyrrole-2-carboxaldehyde and 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
- Reduction products include 4,5-dichloro-1H-pyrrole-2-methane.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Dichloro-1H-pyrrol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism by which (4,5-Dichloro-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
- (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
- 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
- Methyl 1H-pyrrole-2-carboxylate
Comparison: (4,5-Dichloro-1H-pyrrol-2-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity and specificity in biological systems.
Propriétés
Formule moléculaire |
C5H5Cl2NO |
|---|---|
Poids moléculaire |
166.00 g/mol |
Nom IUPAC |
(4,5-dichloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2 |
Clé InChI |
XGFSDNBLDCTWDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
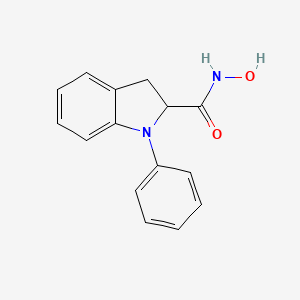
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
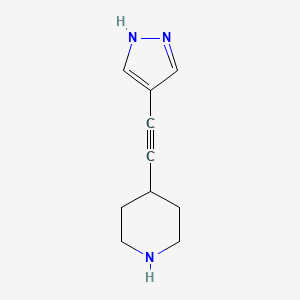
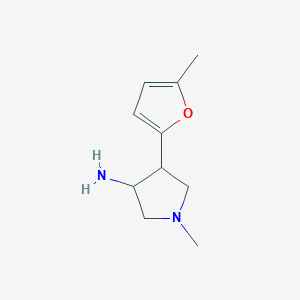
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
